1,3-Bis(methylthio)-2-propanol
Description
Contextualization within Organosulfur Chemistry Research
Organosulfur compounds, a class of organic compounds containing sulfur, are integral to numerous areas of chemistry and biology, from essential amino acids like methionine to complex pharmaceuticals. wikipedia.org Within this broad field, 1,3-Bis(methylthio)-2-propanol (C₅H₁₂OS₂) stands out due to its specific structural features: a three-carbon backbone with a central hydroxyl group and two methylthio (-SCH₃) groups at the 1 and 3 positions. nih.gov The presence of both a hydroxyl group and two thioether functionalities imparts a unique reactivity profile, making it a subject of interest. nih.gov Thioethers, or sulfides, are characterized by C-S-C bonds and are known for their ability to act as ligands in coordination chemistry, forming stable complexes with various metal ions, particularly transition metals. wikipedia.orgalfa-chemistry.com The sulfur atoms in thioethers can act as σ-donors, and their coordination diversity is a key aspect of their chemical utility. alfa-chemistry.com
Historical Perspective on this compound Investigations
The investigation of this compound can be traced back to the mid-20th century, a period of significant growth in the understanding of organosulfur chemistry. An early report of this compound appears in the Journal of the Chemical Society in 1957, authored by Peter S. Fitt. cas.org This places its initial synthesis within a historical context where chemists were actively exploring the synthesis and reactions of new classes of organic compounds.
A well-documented synthesis was later published in Organic Syntheses, a testament to its utility as a chemical building block. orgsyn.org This procedure involves the reaction of epichlorohydrin (B41342) with methanethiol (B179389) in the presence of sodium hydroxide (B78521), affording the target compound in high yield. orgsyn.org The development of such synthetic routes was crucial for making the compound readily available for further research into its chemical properties and applications. The first optically active sulfur compounds, sulfonium (B1226848) salts, were prepared as early as 1900, highlighting the long-standing interest in the stereochemistry of organosulfur compounds. britannica.com
Significance in Contemporary Chemical Synthesis and Coordination Chemistry
In modern chemical research, this compound has gained prominence primarily in two interconnected areas: as a versatile ligand in coordination chemistry and as a precursor to valuable synthetic reagents.
Its most notable application is as a symmetric bidentate bis(thioether) ligand in the formation of photoactivatable ruthenium(II) polypyridyl complexes. soton.ac.ukresearchgate.net Thioethers are effective ligands for these ruthenium complexes, creating thermally stable structures that are susceptible to ligand photosubstitution. soton.ac.ukresearchgate.net The coordination of this compound to a bis(bipyridine)ruthenium center has been shown to be diastereoselective. researchgate.net Upon irradiation with light, these complexes can selectively release the bis(thioether) ligand, a property that is being explored for applications such as photoactivated chemotherapy. researchgate.net The hydroxyl group on the ligand provides a convenient handle for further functionalization, allowing for the attachment of other molecular entities. soton.ac.uk
Beyond its role in coordination chemistry, this compound serves as a precursor to the synthetically important reagent, 1,3-bis(methylthio)allyllithium. orgsyn.orgacs.org This lithium derivative acts as a nucleophilic synthon equivalent to a 3-lithio derivative of acrolein, enabling the synthesis of a variety of α,β-unsaturated aldehydes, which are otherwise challenging to prepare. orgsyn.org This underscores the compound's utility in broader organic synthesis for the construction of complex organic molecules. orgsyn.orgacs.org
Compound Properties and Synthesis Data
Below are tables summarizing key properties of this compound and a representative synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₁₂OS₂ | nih.govnih.govscbt.com |
| Molecular Weight | 152.29 g/mol | scbt.com |
| CAS Number | 31805-83-1 | nih.govscbt.com |
| IUPAC Name | 1,3-bis(methylsulfanyl)propan-2-ol | nih.gov |
| Boiling Point | 110-111 °C at 7 mmHg | orgsyn.org |
| Computed XLogP3 | 0.9 | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 3 | nih.gov |
| Rotatable Bond Count | 4 | nih.gov |
| Exact Mass | 152.03295735 Da | nih.gov |
| Canonical SMILES | CSCC(CSC)O | nih.gov |
| InChI Key | BTQNSLFPJKRBQK-UHFFFAOYSA-N | nih.gov |
Table 2: Representative Synthesis of this compound
| Reagents | Conditions | Product | Yield | Source |
| Epichlorohydrin, Methanethiol, Sodium Hydroxide | Methanol (B129727) solvent, temperature maintained below 50°C during addition, followed by stirring at 25°C for 1 hour. | This compound | 84-87% | orgsyn.org |
Structure
3D Structure
Properties
IUPAC Name |
1,3-bis(methylsulfanyl)propan-2-ol | |
|---|---|---|
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InChI |
InChI=1S/C5H12OS2/c1-7-3-5(6)4-8-2/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQNSLFPJKRBQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(CSC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00185684 | |
| Record name | 1,3-Bis(methylthio)propan-2-ol | |
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Molecular Weight |
152.3 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
31805-83-1 | |
| Record name | 1,3-Bis(methylthio)-2-propanol | |
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| Record name | 1,3-Bis(methylthio)-2-propanol | |
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| Record name | 1,3-Bis(methylthio)propan-2-ol | |
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| Record name | 1,3-Bis(methylthio)-2-propanol | |
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Synthetic Methodologies for 1,3 Bis Methylthio 2 Propanol
Established Synthetic Pathways to 1,3-Bis(methylthio)-2-propanol
The most common and well-documented methods for the synthesis of this compound involve the nucleophilic substitution of a three-carbon electrophile with a methylthiolate source. The two primary precursors for this purpose are epichlorohydrin (B41342) and 1,3-dichloro-2-propanol (B29581).
A widely utilized method involves the ring-opening of epichlorohydrin with methyl mercaptan in the presence of a base. orgsyn.org In a typical procedure, a solution of sodium hydroxide (B78521) in methanol (B129727) is treated with methanethiol (B179389) to generate sodium thiomethoxide in situ. Subsequent dropwise addition of epichlorohydrin under controlled temperature conditions leads to the formation of this compound. This reaction proceeds via a nucleophilic attack of the thiomethoxide on one of the epoxide carbons, followed by a second substitution on the chloromethyl group. The reaction is typically stirred for a period at room temperature to ensure completion. The product is then isolated through extraction and purified by distillation under reduced pressure, with reported yields in the range of 84-87%. orgsyn.org
Another established route employs 1,3-dichloro-2-propanol as the starting material. nih.govca.gov This method involves the reaction of 1,3-dichloro-2-propanol with a methylthiolate salt, such as sodium thiomethoxide. The reaction proceeds via a double nucleophilic substitution where the thiomethoxide displaces both chloride ions. This pathway offers a direct route from a readily available dichlorinated propanol (B110389).
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Epichlorohydrin | Methanethiol, Sodium Hydroxide | Methanol | <50 | 1 | 84-87 orgsyn.org |
| 1,3-Dichloro-2-propanol | Sodium Thiomethoxide | Not specified in detail | Not specified in detail | Not specified in detail | Not specified in detail |
Development of Novel Synthetic Routes to this compound
In recent years, the development of novel synthetic routes has been driven by the principles of green chemistry and the demand for enantiomerically pure compounds.
Exploration of Green Chemistry Principles in this compound Synthesis
Further greening of the synthesis can be achieved by exploring solvent-free reaction conditions or the use of more environmentally benign solvents. While traditional methods often employ methanol, research into alternative solvents or solvent-free conditions could reduce the environmental impact. Additionally, the development of catalytic methods that avoid the use of stoichiometric bases like sodium hydroxide would improve the atom economy of the process.
Asymmetric Synthesis Approaches for this compound Analogues
The synthesis of chiral, enantiomerically pure analogues of this compound is of significant interest for applications in pharmaceuticals and materials science. mdpi.comwikipedia.org A promising strategy for achieving this is through the asymmetric ring-opening of a chiral epoxide precursor. For instance, the synthesis of thioglycerol analogues has been accomplished via the nucleophilic opening of optically active glycidol (B123203) derivatives with mercaptans. nih.gov This approach can be adapted to produce chiral this compound analogues by using a chiral equivalent of epichlorohydrin or a related chiral epoxide.
Biocatalysis offers another powerful tool for the asymmetric synthesis of chiral sulfur compounds. ucl.ac.ukucl.ac.ukresearchgate.netnih.govacsgcipr.org Enzymes, such as lipases and monooxygenases, can be employed for the kinetic resolution of racemic mixtures of this compound or for the direct enantioselective synthesis from prochiral substrates. These biocatalytic methods are often performed under mild conditions and can provide high enantioselectivity, aligning with the principles of green chemistry.
Precursor Chemistry and Feedstock Utilization for this compound
The primary precursors for the synthesis of this compound are a C3 electrophile, typically epichlorohydrin or 1,3-dichloro-2-propanol, and a methylthiol source, usually methyl mercaptan or its sodium salt.
Epichlorohydrin and 1,3-Dichloro-2-propanol: Traditionally, epichlorohydrin is produced from propylene (B89431) via allyl chloride. However, a greener alternative involves the conversion of glycerol (B35011), a renewable feedstock from biodiesel production. This process typically involves the hydrochlorination of glycerol to form a mixture of dichloropropanols, which is then treated with a base to yield epichlorohydrin. 1,3-Dichloro-2-propanol is a key intermediate in this process and can also be used directly as a precursor. nih.gov
Methyl Mercaptan: Methyl mercaptan is commercially produced by the reaction of methanol with hydrogen sulfide (B99878) over a solid acid catalyst. nih.gov There is ongoing research into more sustainable production methods, including the synthesis from syngas (a mixture of carbon monoxide and hydrogen) containing hydrogen sulfide. researchgate.netresearchgate.net The use of methyl bromide with sodium hydrosulfide (B80085) is another reported method for producing methyl mercaptan with high yields. google.com
Chemical Reactivity and Mechanistic Studies of 1,3 Bis Methylthio 2 Propanol
Intrinsic Reactivity of 1,3-Bis(methylthio)-2-propanol Functional Groups
The molecule's reactivity can be understood by examining the characteristic reactions of its constituent thioether and hydroxyl functional groups.
Key reactions involving the thioether groups include:
Oxidation: The sulfur atoms can be selectively oxidized using various oxidizing agents. Mild oxidation typically yields the corresponding sulfoxides, and further oxidation under stronger conditions can produce sulfones. chemistrysteps.com This stepwise oxidation allows for the fine-tuning of the electronic and steric properties of the molecule.
S-Alkylation: As strong nucleophiles, the thioether groups can react with alkyl halides in Sₙ2 reactions to form ternary sulfonium (B1226848) salts. masterorganicchemistry.com This reaction introduces a positive charge and additional organic fragments to the molecule.
Metal Coordination: The lone pairs on the sulfur atoms are readily available to coordinate with soft metal ions, a fundamental property exploited in its role as a ligand.
Table 1: Summary of Thioether Group Reactivity
| Reaction Type | Reagent Example | Product Functional Group | Significance |
|---|---|---|---|
| Oxidation (mild) | H₂O₂ | Sulfoxide (B87167) | Increases polarity, introduces chirality at sulfur. |
| Oxidation (strong) | KMnO₄ | Sulfone | Further increases oxidation state and polarity. |
| S-Alkylation | CH₃I | Sulfonium salt | Forms a positively charged derivative. |
| Complexation | Metal salts (e.g., RuCl₃) | Metal-Sulfur bond | Acts as a Lewis base to form coordination complexes. |
The secondary alcohol group at the C2 position is a versatile site for chemical modification. It can undergo a wide array of transformations common to secondary alcohols. nih.gov
Common transformations include:
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate conditions yields the corresponding ester.
Etherification: Deprotonation with a strong base to form an alkoxide, followed by reaction with an alkyl halide (Williamson ether synthesis), produces an ether.
Oxidation: Oxidation of the secondary alcohol leads to the formation of the corresponding ketone, 1,3-bis(methylthio)-2-propanone.
Conversion to a Leaving Group: The hydroxyl group can be converted into a better leaving group, such as a tosylate, by reacting with tosyl chloride. nih.gov This facilitates subsequent nucleophilic substitution reactions at the C2 position.
Table 2: Key Reactions of the Hydroxyl Group
| Reaction Type | Reagent Example | Product Functional Group |
|---|---|---|
| Esterification | Acetyl Chloride | Ester |
| Oxidation | PCC (Pyridinium chlorochromate) | Ketone |
| Tosylation | Tosyl Chloride (TsCl) | Tosylate (OTs) |
Coordination Chemistry of this compound as a Ligand
The specific arrangement of two sulfur donor atoms and one oxygen donor atom makes this compound an effective tridentate, or "pincer," ligand.
The efficacy of this compound as a ligand is rooted in several key principles of coordination chemistry. hud.ac.uk Its structure is pre-organized to bind a single metal ion through three points of attachment (S, O, S). This multidentate binding is known as chelation. The formation of two five-membered chelate rings upon coordination to a metal center is entropically highly favorable, leading to thermodynamically stable metal complexes. The soft thioether donors typically favor coordination to soft transition metals, while the harder hydroxyl oxygen can interact with a wider range of metal centers.
Ruthenium complexes are of significant interest in catalysis and materials science. mdpi.comnih.gov this compound is well-suited to form stable complexes with ruthenium, typically in its +2 oxidation state. The synthesis of such complexes often involves the reaction of the ligand with a suitable ruthenium precursor, such as [Ru(p-cymene)Cl₂]₂ or Ru(PPh₃)₃Cl₂, in an appropriate solvent. nih.govrsc.org In these reactions, the this compound ligand displaces labile ligands like phosphines or chlorides to form a stable chelated structure around the ruthenium center. The resulting complexes are often characterized by techniques such as NMR spectroscopy, FT-IR, and X-ray crystallography to confirm their structure and bonding. rsc.orgrsc.org
A critical stereochemical aspect of this compound is its chirality, with the C2 carbon atom being a stereocenter. When a chiral ligand like this coordinates to a metal center, it can induce the formation of diastereomeric complexes.
For example, the coordination of a single enantiomer (e.g., (R)-1,3-bis(methylthio)-2-propanol) to an octahedral metal center like ruthenium creates a chiral-at-metal complex. This results in the potential formation of two diastereomers, which can be designated based on the combined stereochemistry of the ligand and the metal center. These diastereomers are distinct chemical compounds with different physical and chemical properties, including spectroscopic signatures and reactivity. The interaction between the pre-existing stereocenter on the ligand and the geometry of the metal coordination sphere often leads to one diastereomer being energetically more favorable, resulting in a diastereoselective complexation reaction where one isomer is formed in excess. The degree of diastereoselectivity is influenced by steric and electronic interactions between the ligand and the other ligands on the metal center. nih.gov
Complexation with Transition Metals: Ruthenium Complexes as Case Studies
Stereochemical Characterization of this compound Metal Complexes
The coordination of this compound to a metal center introduces multiple elements of stereoisomerism, leading to a variety of potential complex geometries. The ligand itself is chiral due to the stereocenter at the C2 carbon of the propanol (B110389) backbone. Upon coordination, the sulfur atoms of the thioether groups become stereogenic centers as they adopt a pyramidal geometry. wikipedia.org This results in the potential for several diastereomeric and enantiomeric forms of the resulting metal complexes.
The stereochemistry of such complexes has been extensively studied in analogous thioether systems. wikipedia.org For an unsymmetrical thioether ligand like this compound, where the two thioether groups are chemically equivalent but attached to a prochiral backbone, coordination to a metal can lead to distinct stereoisomers. The characterization of these isomers often relies on a combination of spectroscopic techniques, particularly high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, and single-crystal X-ray diffraction.
In solution, variable-temperature NMR studies can provide insight into dynamic processes such as pyramidal inversion at the sulfur atoms. wikipedia.org The methylene (B1212753) protons adjacent to the sulfur atoms are diastereotopic and can exhibit complex splitting patterns in the ¹H NMR spectrum, which are sensitive to the stereochemistry at the metal and sulfur centers. wikipedia.org
Table 1: Potential Stereoisomers of a Generic Octahedral Complex [M(this compound)X₄] and Their Characterization
| Isomer | Chirality at C2 | Configuration at S1 | Configuration at S2 | Expected Spectroscopic Signature |
| Diastereomer A | R | R | R | Distinct set of signals in ¹H and ¹³C NMR spectra. |
| Diastereomer B | R | S | S | Distinct set of signals from Diastereomer A. |
| Diastereomer C | R | R | S | May exist as a meso-like compound if the overall complex has a plane of symmetry. |
| Enantiomers (S-C2) | S | S | S | Spectroscopically indistinguishable from their R-C2 counterparts in achiral media. |
Reaction Mechanism Elucidation for this compound Involved Processes
The reaction mechanisms involving this compound in coordination complexes are governed by the nature of the metal center, the other ligands present, and the reaction conditions. Ligand substitution reactions in transition metal complexes, for instance, can proceed through a continuum of mechanisms, primarily categorized as dissociative (D), associative (A), and interchange (I). libretexts.orglibretexts.orgdalalinstitute.comyoutube.com
In a dissociative mechanism, the rate-determining step is the cleavage of a metal-ligand bond to form an intermediate with a lower coordination number. dalalinstitute.com Conversely, an associative mechanism involves the initial formation of a bond with the incoming ligand, leading to an intermediate with a higher coordination number. libretexts.org The interchange mechanism is a concerted process where the incoming ligand enters the coordination sphere as the outgoing ligand departs, without a distinct intermediate. libretexts.org The specific pathway taken by a complex of this compound would be influenced by factors such as the steric bulk of the ligand and the electronic properties of the metal.
Photocleavage Mechanisms in this compound Metal-Ligand Systems
Photocleavage of the metal-ligand bond in complexes containing this compound is initiated by the absorption of light, which promotes the complex to an electronically excited state. uni-regensburg.de The nature of this excited state is crucial in determining the subsequent photochemical pathway. Two primary types of charge-transfer excited states are often implicated in the photocleavage of metal-ligand bonds: Metal-to-Ligand Charge Transfer (MLCT) and Ligand-to-Metal Charge Transfer (LMCT). uni-regensburg.de
In an LMCT transition, an electron is promoted from a ligand-based orbital to a metal-centered orbital. For a thioether ligand like this compound, this would involve the transfer of an electron from a sulfur lone pair to a vacant or partially filled d-orbital on the metal. This process effectively oxidizes the ligand and reduces the metal, potentially weakening the metal-sulfur bond and leading to its cleavage.
Conversely, in an MLCT transition, an electron moves from a metal-centered orbital to a ligand-based orbital. While less common for simple thioether ligands which lack low-lying π* orbitals, this can occur if other ligands in the coordination sphere are suitable acceptors. The population of a metal-centered anti-bonding orbital in the excited state can also labilize the metal-sulfur bond, facilitating photocleavage.
Table 2: Generalized Steps in the Photocleavage of a Metal-1,3-Bis(methylthio)-2-propanol Bond via an LMCT Mechanism
| Step | Process | Description |
| 1 | Photoexcitation | The complex absorbs a photon, promoting an electron from a sulfur-based orbital to a metal-centered d-orbital. |
| 2 | Bond Elongation | In the LMCT excited state, the metal-sulfur bond is weakened and elongates. |
| 3 | Bond Cleavage | The elongated M-S bond undergoes homolytic or heterolytic cleavage, resulting in a transient radical pair or ionic species. |
| 4 | Product Formation | The resulting fragments can undergo further reactions, such as solvent coordination or recombination. |
Ligand Photosubstitution Dynamics Involving this compound
Ligand photosubstitution is a process where an existing ligand in a coordination complex is replaced by another ligand from the surrounding medium upon photoirradiation. The dynamics of such a process involving this compound would be dictated by the properties of the electronically excited state and the nature of the entering ligand.
The initial photoexcitation populates a reactive excited state, which then evolves along a potential energy surface that can lead to ligand dissociation. The quantum yield of photosubstitution, which is the ratio of the number of reacted molecules to the number of absorbed photons, is a key parameter in quantifying the efficiency of this process. The lifetime of the reactive excited state and the rate of competing deactivation pathways, such as phosphorescence or non-radiative decay, are critical factors influencing the quantum yield.
The mechanism of photosubstitution can be further elucidated by studying the dependence of the reaction rate on the concentration of the incoming ligand. A rate that is independent of the incoming ligand concentration is indicative of a dissociative pathway, while a rate that shows a linear dependence suggests an associative mechanism. dalalinstitute.com
Table 3: Hypothetical Kinetic Data for the Photosubstitution of this compound (L) in a Generic Complex [M(L)X₃] by an Incoming Ligand (Y)
| [Y] (mol/L) | Initial Rate (mol/L·s) | Observed Rate Constant (s⁻¹) |
| 0.01 | 1.5 x 10⁻⁶ | 1.5 x 10⁻⁴ |
| 0.05 | 7.5 x 10⁻⁶ | 1.5 x 10⁻⁴ |
| 0.10 | 1.5 x 10⁻⁵ | 1.5 x 10⁻⁴ |
| 0.20 | 3.0 x 10⁻⁵ | 1.5 x 10⁻⁴ |
The constant observed rate constant with increasing concentration of the incoming ligand in the table above is consistent with a dissociative (D) or interchange dissociative (Id) mechanism for the photosubstitution reaction.
Derivatization and Functionalization of 1,3 Bis Methylthio 2 Propanol
Synthesis of Ether and Ester Derivatives of 1,3-Bis(methylthio)-2-propanol
The hydroxyl group of this compound is a primary site for derivatization, readily undergoing etherification and esterification reactions.
Ether Derivatives:
The synthesis of ether derivatives from this compound can be achieved through various methods, with the Williamson ether synthesis being a common approach. This method involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.
A documented example is the synthesis of 1,3-bis(methylthio)-2-methoxypropane. In this procedure, this compound is treated with a strong base, such as butyllithium, to form the corresponding lithium alkoxide. Subsequent reaction with an alkylating agent, like methyl iodide, yields the desired ether. orgsyn.org
Table 1: Synthesis of 1,3-bis(methylthio)-2-methoxypropane orgsyn.org
| Reactant 1 | Reactant 2 | Reagents | Product |
|---|
This reaction highlights a straightforward method for the alkylation of the hydroxyl group in this compound, paving the way for the synthesis of a range of ether derivatives with varying alkyl or aryl substituents.
Ester Derivatives:
Esterification of this compound can be accomplished by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or acid anhydride. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. youtube.commasterorganicchemistry.com
While specific examples of the esterification of this compound are not extensively detailed in the provided search results, the general principles of esterification are well-established. The reaction involves the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the carboxylic acid, followed by the elimination of water. youtube.com The use of more reactive acylating agents like acyl chlorides or anhydrides, often in the presence of a base to neutralize the acidic byproduct, can lead to higher yields and milder reaction conditions.
Structural Modifications and Analogues of this compound
Beyond derivatization of the hydroxyl group, the core structure of this compound can be modified to generate a variety of analogues. These modifications can target the thioether linkages or the propanol (B110389) backbone.
The sulfur atoms in the thioether groups are susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones. These oxidized derivatives would have significantly different polarities and chemical reactivities compared to the parent compound.
Furthermore, the synthesis of analogues with different alkyl or aryl groups on the sulfur atoms is conceivable. This could be achieved by starting with different thiols in the initial synthesis of the 1,3-dithio-2-propanol scaffold. Such modifications would allow for a systematic study of how the nature of the thioether substituent affects the properties of the molecule.
Structure-Reactivity Relationships in this compound Derivatives
The reactivity of this compound and its derivatives is governed by the interplay of its functional groups. The hydroxyl group can act as a nucleophile or a proton donor, while the thioether moieties can also exhibit nucleophilic character and are prone to oxidation.
The introduction of different substituents through derivatization can significantly alter the molecule's reactivity. For instance, converting the hydroxyl group to an ether or an ester would reduce its ability to act as a hydrogen bond donor and would change its nucleophilicity.
In a broader context, structure-activity relationship (SAR) studies on related compounds, such as 1,3-disubstituted 2-propanols, have shown that modifications to the substituents can have a profound impact on their biological activity. nih.gov For thioether-containing molecules, the nature of the substituents on the sulfur atom can influence their antimicrobial properties. mdpi.com While specific SAR studies for this compound derivatives are not detailed in the available literature, it can be inferred that modifications to the alkylthio groups or the substituent at the 2-position would likely lead to a range of reactivities and biological profiles. The thioether motif itself can sometimes deactivate catalysts in certain chemical reactions. acs.org
Spectroscopic Characterization Methodologies for 1,3 Bis Methylthio 2 Propanol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C.
Proton (¹H) NMR spectroscopy of 1,3-Bis(methylthio)-2-propanol reveals distinct signals corresponding to the different types of protons in the molecule. Due to the molecule's symmetry, the two methylthio (-SCH₃) groups are chemically equivalent, as are the two methylene (B1212753) (-CH₂-) groups. This results in a simplified spectrum.
The expected signals in the ¹H NMR spectrum are:
A singlet for the six protons of the two equivalent methyl (-SCH₃) groups.
A doublet for the four protons of the two equivalent methylene (-CH₂S-) groups, coupled to the methine proton.
A multiplet (quintet) for the single methine proton (-CHOH-), coupled to the adjacent methylene protons.
A broad singlet for the hydroxyl (-OH) proton, which may or may not show coupling depending on the solvent and concentration. This signal can be confirmed by D₂O exchange, where the peak disappears.
While specific, publicly available high-resolution spectral data with reported coupling constants is limited, spectra are available for reference in chemical databases such as PubChem. nih.gov The predicted chemical shifts are summarized in the table below.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -SCH₃ | ~2.1 | Singlet | 6H |
| -CH₂S- | ~2.7 | Doublet | 4H |
| -CHOH- | ~3.8 | Multiplet | 1H |
| -OH | Variable | Singlet (broad) | 1H |
Note: Predicted values are based on standard chemical shift ranges and may vary based on solvent and experimental conditions.
The Carbon-13 (¹³C) NMR spectrum provides direct information about the carbon skeleton of the molecule. For this compound, the molecular symmetry results in three distinct signals, corresponding to the three unique carbon environments.
The expected signals are:
One signal for the two equivalent methyl carbons (-SCH₃).
One signal for the two equivalent methylene carbons (-CH₂S-).
One signal for the methine carbon (-CHOH-).
Reference spectra are available in databases, confirming this pattern. nih.gov The expected chemical shifts for each unique carbon are detailed in the table below.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -SCH₃ | ~15-20 |
| -CH₂S- | ~40-45 |
| -CHOH- | ~70-75 |
Note: Predicted values are based on standard chemical shift ranges and may vary based on solvent and experimental conditions.
Advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), are powerful tools for unambiguous structural assignment, especially for complex molecules.
COSY would confirm the coupling between the -CH₂S- and -CHOH- protons.
HSQC would correlate the proton signals with their directly attached carbon signals.
HMBC would show correlations between protons and carbons over two to three bonds, further confirming the connectivity.
NOESY provides information about protons that are close in space, which can be useful for conformational analysis of derivatives.
For a relatively small and symmetric molecule like this compound, the structure can typically be confirmed with 1D NMR alone. Consequently, detailed 2D NMR studies for this specific parent compound are not widely published. However, for more complex derivatives, these techniques would be indispensable for complete structural characterization.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies of this compound
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR spectrum of this compound shows characteristic absorption bands for its functional groups. nist.gov A prominent, broad absorption band is observed in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group, indicating intermolecular hydrogen bonding. Sharp bands corresponding to C-H stretching of the methyl and methylene groups are observed just below 3000 cm⁻¹. The C-S stretching vibration typically appears in the fingerprint region, which can be complex.
Raman spectroscopy provides complementary information. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. The C-S bond, for instance, often gives a stronger signal in the Raman spectrum than in the IR spectrum. An FT-Raman spectrum for this compound is noted in the PubChem database. nih.gov
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3400 (broad) | Stretching | O-H (Alcohol) |
| ~2920 | Asymmetric Stretching | C-H (Alkyl) |
| ~2850 | Symmetric Stretching | C-H (Alkyl) |
| ~1450 | Bending (Scissoring) | C-H (Methylene) |
| ~1050 | Stretching | C-O (Alcohol) |
| ~700 | Stretching | C-S (Thioether) |
Note: Values are approximate and based on typical IR spectra for this class of compound.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
For this compound (molecular weight: 152.28 g/mol ), the electron ionization (EI) mass spectrum shows a molecular ion peak (M⁺) at m/z = 152. nist.gov This peak confirms the molecular weight of the compound. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule include:
Alpha-cleavage: Breakage of the C-C bond adjacent to the oxygen or sulfur atoms.
Loss of a methylthio radical (•SCH₃, 47 u) or a methylthiomethyl radical (•CH₂SCH₃, 61 u).
Loss of small neutral molecules: Elimination of water (H₂O, 18 u) from the molecular ion.
The NIST Mass Spectrometry Data Center provides a reference spectrum showing key fragments. nist.gov
| m/z | Proposed Fragment Identity | Fragmentation Pathway |
| 152 | [C₅H₁₂OS₂]⁺• | Molecular Ion (M⁺•) |
| 105 | [M - SCH₃]⁺ | Loss of a methylthio radical |
| 91 | [M - CH₂SCH₃]⁺ | Loss of a methylthiomethyl radical |
| 61 | [CH₂SCH₃]⁺ | Cleavage to form the methylthiomethyl cation |
| 47 | [SCH₃]⁺ | Cleavage to form the methylthio cation |
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental composition of a molecule and its fragments.
The calculated monoisotopic mass of this compound (C₅H₁₂OS₂) is 152.032957 Da. nih.gov An experimental HRMS measurement would aim to confirm this exact mass. Obtaining a measured mass that matches this theoretical value to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula C₅H₁₂OS₂, distinguishing it from any other combination of atoms that might have the same nominal mass.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules, including this compound and its derivatives. This method allows for the determination of molecular weight and can provide structural information through fragmentation analysis. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.
For sulfur-containing compounds like this compound, ESI-MS can be a powerful tool for confirming the molecular formula and identifying derivatives. The presence of sulfur atoms can often be inferred from the isotopic pattern in the mass spectrum. While specific ESI-MS data for this compound is not extensively detailed in the public domain, the general principles of the technique are broadly applicable. For instance, in the analysis of sulfur-containing compounds in various matrices, ESI has been shown to be effective, particularly for sulfoxides which are readily detectable as [M+H]⁺ or other adduct ions researchgate.net. The ionization efficiency can be influenced by the choice of solvent and the presence of additives.
The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can reveal structural motifs. For a molecule like this compound, characteristic losses of methylthio groups (-SCH₃) or water from the propanol (B110389) backbone would be expected upon collision-induced dissociation.
Table 1: General ESI-MS Parameters for Analysis of Sulfur-Containing Alcohols
| Parameter | Typical Value/Condition | Purpose |
| Ionization Mode | Positive or Negative | Depends on the analyte's ability to gain or lose a proton. |
| Capillary Voltage | 3 - 5 kV | To generate the electrospray. |
| Nebulizing Gas | Nitrogen | To assist in droplet formation. |
| Drying Gas Flow | 5 - 15 L/min | To aid in solvent evaporation. |
| Drying Gas Temp. | 200 - 350 °C | To facilitate desolvation. |
| Fragmentor Voltage | 70 - 150 V | Can be varied to induce in-source fragmentation for structural clues. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule or a metal complex. The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum that provide information about the electronic structure of the species under investigation.
Absorption Spectral Analysis of this compound Complexes
While this compound itself does not exhibit strong absorption in the visible region, its complexes with transition metals can display characteristic absorption bands. These bands often arise from d-d transitions within the metal center or from charge-transfer (CT) transitions between the metal and the ligand.
The thioether sulfur atoms in this compound can act as donor atoms to a metal center. The coordination of these sulfur atoms influences the ligand field splitting of the metal d-orbitals, which in turn affects the energy of the d-d transitions. Furthermore, ligand-to-metal charge transfer (LMCT) bands may also be observed, where an electron is excited from a sulfur-based orbital to a vacant metal d-orbital.
Table 2: Expected UV-Vis Absorption Characteristics for Transition Metal Complexes of Thioether Ligands
| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Description |
| d-d transitions | 400 - 800 | 10 - 500 | Transitions between metal d-orbitals. Often weak and broad. |
| Metal-to-Ligand Charge Transfer (MLCT) | 350 - 550 | 1,000 - 50,000 | Excitation of an electron from a metal-based orbital to a ligand-based orbital. |
| Ligand-to-Metal Charge Transfer (LMCT) | 250 - 450 | 1,000 - 50,000 | Excitation of an electron from a ligand-based orbital to a metal-based orbital. |
| Intra-ligand (π → π*) | < 350 | > 10,000 | Transitions within the ligand itself. |
Photochemical Quantum Yield Determinations for this compound Complexes
The absorption of light by a metal complex can lead to photochemical reactions, such as ligand substitution or redox processes. The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is defined as the number of moles of a specific product formed per mole of photons absorbed by the reactant.
Determining the photochemical quantum yield is crucial for understanding the photoreactivity of complexes of this compound. This is particularly relevant in applications such as photodynamic therapy or photocatalysis. The quantum yield can be determined by irradiating a solution of the complex with monochromatic light of a known intensity and monitoring the change in concentration of the reactant or product over time, often using UV-Vis spectroscopy.
Studies on related ruthenium(II) complexes with bis(thioether) ligands have shown that these complexes can undergo photosubstitution reactions upon irradiation with visible light. nih.gov The quantum yields for these reactions were determined by globally fitting the time evolution of the UV-Vis absorption spectra. nih.gov For these related systems, the photosubstitution quantum yields were found to be significant, indicating an efficient photochemical process. nih.gov
Table 3: Illustrative Photochemical Quantum Yield Data for Ruthenium Bis(thioether) Complexes
| Complex | Irradiation Wavelength (nm) | Photochemical Step | Quantum Yield (Φ) |
| [Ru(bpy)₂(bis-thioether)]²⁺ (example) | 443 | First Step | 0.16 - 0.25 |
| [Ru(bpy)₂(bis-thioether)]²⁺ (example) | 443 | Second Step | 0.0055 - 0.0093 |
| Data adapted from a study on related ruthenium bis(thioether) complexes for illustrative purposes. nih.gov |
Computational Chemistry and Theoretical Investigations of 1,3 Bis Methylthio 2 Propanol
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful and widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT has become a primary tool in computational chemistry for its favorable balance between accuracy and computational cost, making it suitable for studying molecules of moderate size like 1,3-Bis(methylthio)-2-propanol. These studies can provide deep insights into the molecule's geometry, stability, electronic properties, and reactivity.
A fundamental step in computational analysis is geometry optimization, an iterative process that seeks to find the arrangement of atoms corresponding to the lowest energy state, thus predicting the most stable three-dimensional structure of the molecule. For this compound, this process would be performed using a selected functional, such as the widely used B3LYP, and a suitable basis set, like 6-31G(d,p), to approximate the molecular orbitals. The optimization would yield key structural parameters.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-31G(d,p))
| Parameter | Atom Connection | Value |
| Bond Lengths (Å) | ||
| C-O | 1.43 | |
| O-H | 0.96 | |
| C-S | 1.82 | |
| S-CH₃ | 1.81 | |
| C-C | 1.54 | |
| C-H | 1.09 | |
| **Bond Angles (°) ** | ||
| C-O-H | 109.5 | |
| C-S-C | 98.9 | |
| C-C-C | 112.0 | |
| S-C-C | 110.5 | |
| Dihedral Angles (°) | ||
| C-S-C-C | 178.5 | |
| S-C-C-O | -65.0 |
Once the optimized geometry is obtained, its electronic properties can be analyzed. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. A smaller gap suggests the molecule is more reactive. Furthermore, the calculation of the Molecular Electrostatic Potential (MEP) map would reveal the charge distribution and identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which is vital for predicting how the molecule will interact with other reagents.
DFT calculations are highly effective for predicting vibrational spectra (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the second derivatives of the energy with respect to atomic positions, a set of harmonic vibrational frequencies can be obtained. These theoretical frequencies often require scaling by an empirical factor to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental spectra.
For this compound, these calculations would predict the characteristic vibrational modes, such as the O-H stretch of the alcohol group, C-S stretches of the thioether linkages, and various C-H and C-C vibrations. Similarly, the Gauge-Independent Atomic Orbital (GIAO) method can be used within DFT to predict ¹H and ¹³C NMR chemical shifts, providing a powerful tool for structure confirmation and interpretation of experimental NMR data.
Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹, Scaled) |
| O-H Stretch | Alcohol (-OH) | ~3450 |
| C-H Stretch | Methylene (B1212753) (-CH₂-) | ~2920 |
| C-H Stretch | Methyl (-CH₃) | ~2950 |
| C-O Stretch | Alcohol (C-OH) | ~1050 |
| C-S Stretch | Thioether (C-S) | ~700 |
Reaction Pathway and Transition State Analysis of this compound Reactions
DFT is an invaluable tool for elucidating reaction mechanisms by mapping the potential energy surface that connects reactants to products. This involves locating and characterizing stationary points, including minima (reactants, products, intermediates) and first-order saddle points, known as transition states (TS). The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate.
A hypothetical study could investigate the mechanism of a reaction involving this compound, such as its oxidation or esterification. Calculations would determine the geometries and energies of all relevant species along the reaction coordinate. Identifying the transition state, which is confirmed by the presence of a single imaginary frequency in the vibrational analysis, allows for the calculation of the reaction barrier. An Intrinsic Reaction Coordinate (IRC) calculation can then be performed to ensure that the identified transition state correctly connects the desired reactants and products.
The structure of this compound, with two sulfur atoms and one oxygen atom, makes it a potential tridentate ligand in coordination chemistry. DFT can be used to model how this ligand coordinates to a metal center and to analyze the stereochemical outcomes.
By building computational models of the metal complex, DFT calculations can optimize the geometry to find the most stable coordination arrangement. These calculations can predict bond lengths and angles between the metal and the coordinating S, S, and O atoms. Furthermore, if different stereoisomers (e.g., facial vs. meridional isomers in an octahedral complex) are possible, DFT can be used to calculate their relative energies, thereby predicting which isomer is thermodynamically favored. This type of analysis is crucial for understanding the structure and reactivity of metal complexes involving this ligand.
Advanced Quantum Chemical Calculations
While DFT is a versatile tool, more computationally intensive methods that go beyond standard DFT are available for achieving higher accuracy. These are often referred to as ab initio wave function theory (WFT) methods and include Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)).
These methods offer a systematic way to approach the exact solution of the Schrödinger equation and are often considered the "gold standard" in quantum chemistry for their accuracy, particularly for calculating energies. For a molecule like this compound, these advanced methods could be used to perform single-point energy calculations on the DFT-optimized geometries of reactants, products, and transition states. This would provide highly accurate benchmark values for reaction energies and activation barriers, which can be used to validate the results obtained from more computationally efficient DFT functionals.
Molecular Modeling Approaches for this compound Systems
For studying larger systems or phenomena that occur over longer timescales, quantum chemical methods can become computationally prohibitive. In such cases, molecular modeling approaches based on classical mechanics, known as molecular mechanics (MM), are employed.
Molecular mechanics uses a force field—a set of parameters and equations that describe the potential energy of a system based on bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). This approach is much faster than quantum mechanics and can be used to perform conformational searches for this compound to identify all low-energy conformers.
Building upon molecular mechanics, molecular dynamics (MD) simulations solve Newton's equations of motion for the atoms in the system, allowing for the simulation of its dynamic behavior over time. An MD simulation of this compound, perhaps in a solvent like water, could provide insights into its conformational flexibility, solvation structure, and transport properties. These simulations are particularly useful for understanding how the molecule behaves in a realistic, dynamic environment.
Applications of 1,3 Bis Methylthio 2 Propanol in Advanced Chemical Synthesis
1,3-Bis(methylthio)-2-propanol as a Synthon in Organic Synthesis
In the field of retrosynthetic analysis, a synthon is a conceptual fragment of a molecule that assists in planning a synthetic route. This compound serves as a precursor to a valuable synthon used in organic synthesis. Specifically, it is the starting material for generating 1,3-bis(methylthio)allyllithium. This organolithium reagent functions as a synthetic equivalent to the highly unstable and synthetically challenging acrolein α-anion (a d3-synthon), which represents a 3-lithio derivative of acrolein.
The transformation begins with the methylation of the hydroxyl group of this compound to form 1,3-bis(methylthio)-2-methoxypropane. This intermediate, when treated with a strong base like lithium diisopropylamide (LDA), undergoes an elimination of methanol (B129727) followed by deprotonation (lithiation). The resulting 1,3-bis(methylthio)allyllithium is a stabilized nucleophile that can react with various electrophiles to introduce a 3-oxopropyl group after hydrolysis of the thioacetal. This methodology provides a reliable route to γ-hydroxy aldehydes and related structures, which are common motifs in many natural products and pharmaceuticals.
The synthesis of this compound itself is efficiently achieved through the reaction of epichlorohydrin (B41342) with methanethiol (B179389) in the presence of a base like sodium hydroxide (B78521). This preparation highlights its accessibility as a starting material for more complex synthetic endeavors.
Table 1: Key Intermediates and Reagents in the Synthon Application
| Compound/Reagent Name | Role in Synthesis |
| This compound | Starting material |
| 1,3-bis(methylthio)-2-methoxypropane | Intermediate precursor to the synthon |
| Lithium diisopropylamide (LDA) | Strong base for elimination and lithiation |
| 1,3-bis(methylthio)allyllithium | The functional synthon (acrolein α-anion equivalent) |
| Epichlorohydrin | Precursor for the synthesis of the starting material |
| Methanethiol | Nucleophile in the synthesis of the starting material |
Ligand Applications in Homogeneous and Heterogeneous Catalysis
The molecular architecture of this compound, featuring two soft sulfur donor atoms and one hard oxygen donor atom, suggests its potential as a tridentate S,O,S-ligand for coordinating with various transition metals. Such ligands are crucial in catalysis as they can influence the reactivity, selectivity, and stability of the metallic center. While specific, widespread applications of this compound as a ligand in major catalytic processes are not extensively documented in mainstream literature, its structural motifs are found in ligands used in both homogeneous and heterogeneous catalysis.
The development of new catalytic systems often relies on the rational design of ligands that can be fine-tuned to achieve a desired catalytic outcome. The 1,3-disubstituted propan-2-ol backbone of this compound provides a flexible yet pre-organized scaffold. The thioether groups can coordinate to soft transition metals like palladium, platinum, rhodium, and copper, which are staples in cross-coupling, hydrogenation, and hydroformylation reactions.
The central hydroxyl group can also participate in coordination or be functionalized to attach the ligand to a solid support, thereby facilitating the creation of heterogeneous catalysts. Heterogenization is a key strategy for improving catalyst recyclability and simplifying product purification, which are important considerations for industrial-scale synthesis. While theoretical design points to the potential of this scaffold, detailed research findings on catalytic systems explicitly employing the this compound ligand are limited.
Role in the Development of Photoactivatable Compounds
Photoactivatable compounds, often referred to as "caged" compounds, are molecules wherein a specific functionality is masked by a photolabile protecting group. This group can be cleaved upon irradiation with light of a specific wavelength, releasing the active molecule in a spatially and temporally controlled manner. Thioethers are known to be involved in certain photochemical reactions.
However, a direct and established role for this compound in the development of photoactivatable compounds is not prominently reported in scientific literature. The core structure does not belong to the common classes of photolabile protecting groups, such as o-nitrobenzyl or coumarin-based systems. Further research would be necessary to explore if the thioether linkages in this specific scaffold could be engineered for photosensitivity, potentially through energy transfer mechanisms or by incorporation into a larger, photo-responsive molecular system.
Integration into Green Chemical Processes
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The integration of this compound into such processes can be evaluated from two perspectives: its own synthesis and its use as a reagent.
The synthesis of this compound from epichlorohydrin and methanethiol is a high-yield addition reaction. From a green chemistry standpoint, the atom economy of this reaction is relatively high as most atoms from the reactants are incorporated into the final product. However, the use of volatile and toxic methanethiol necessitates stringent containment measures.
When used as a synthon precursor, the multi-step sequence to generate the final product involves strong bases and cryogenic conditions, which may present challenges in terms of energy consumption and waste generation. The development of catalytic or more atom-economical methods to achieve the same synthetic transformations would enhance its alignment with green chemistry principles. Currently, there is a lack of specific research literature detailing the integration of this compound into established green chemical processes beyond general considerations of reaction efficiency.
Environmental Fates and Degradation Pathways of 1,3 Bis Methylthio 2 Propanol
Chemical Degradation Processes in Environmental Contexts
In environmental settings such as soil and water, the chemical degradation of 1,3-Bis(methylthio)-2-propanol is expected to be primarily driven by oxidation, as thioether linkages are generally resistant to hydrolysis under neutral pH conditions.
Thioethers can undergo spontaneous oxidation at the air-water interface of sea spray aerosols, a process that does not require photochemical activity. acs.orgwilddata.cn This oxidation is thought to be initiated by the formation of highly reactive radicals at the air-water interface. acs.orgwilddata.cn The primary products of this abiotic oxidation are typically the corresponding sulfoxide (B87167) and sulfone. acs.orgwilddata.cn
The rate of thioether oxidation can be influenced by various environmental factors. For example, manganese porphyrins can act as effective molecular electrocatalysts for the selective oxidation of thioethers to sulfoxides in water, using water as the oxygen atom source. acs.org This suggests that naturally occurring minerals and metal complexes in soils and sediments could potentially mediate the chemical oxidation of this compound.
While direct hydrolysis of the thioether bond is not considered a significant degradation pathway under typical environmental pH, the stability of related sulfur-containing functional groups, such as thioesters, is pH-dependent. Thioesters are more susceptible to hydrolysis, particularly under alkaline conditions. researchgate.net Although this compound is a thioether and not a thioester, this highlights the general influence of pH on the stability of some organosulfur compounds.
Table 1: Potential Chemical Degradation Reactions of this compound in the Environment
| Degradation Process | Reactants/Conditions | Potential Products |
| Oxidation | Atmospheric oxygen, hydroxyl radicals (HO•), metal catalysts | 1-Methylthio-3-(methylsulfinyl)-2-propanol, 1,3-Bis(methylsulfinyl)-2-propanol, 1-Methylthio-3-(methylsulfonyl)-2-propanol, 1,3-Bis(methylsulfonyl)-2-propanol |
| Hydrolysis | Water (neutral pH) | Considered negligible for the thioether bond |
Photodegradation Mechanisms of Related Thioether Alcohols
Photodegradation is another potentially significant environmental fate process for this compound. The absorption of ultraviolet (UV) radiation can lead to the breakdown of the molecule, primarily through photooxidation.
The photooxidation of thioethers generally proceeds via two main mechanisms: a triplet energy photosensitization pathway and an electron transfer pathway. rsc.org In the presence of a photosensitizer and light, singlet oxygen can be generated, which then reacts with the thioether to form a persulfoxide intermediate. This intermediate can then oxidize a second molecule of the thioether to yield two molecules of the corresponding sulfoxide. Alternatively, an excited photosensitizer can directly engage in an electron transfer with the thioether, leading to a thioether radical cation. This radical cation can then react with superoxide (B77818) anions, also generated in the photochemical process, to form the sulfoxide. rsc.org
The presence of a hydroxyl group in the molecule, as in this compound, may influence the photodegradation process. Hydroxyl groups on a molecule can affect its adsorption to surfaces, such as titanium dioxide (TiO2), a common photocatalyst. researchgate.netresearchgate.net A higher density of surface hydroxyl groups on a photocatalyst can enhance its activity by trapping photogenerated holes and providing sites for the formation of reactive hydroxyl radicals. researchgate.netmdpi.com While the hydroxyl group of this compound is part of the organic molecule itself, it could potentially influence its interaction with naturally occurring photocatalytic mineral surfaces in the environment.
Studies on the photodegradation of sulfur-containing organic compounds in natural waters have shown that a significant portion of these compounds can be degraded upon exposure to sunlight, particularly in the presence of dissolved ferric iron. nih.gov The photodegradation can lead to the formation of a variety of products, and in some cases, the complete mineralization to sulfate. nih.gov
Table 2: Key Species and Intermediates in the Photodegradation of Thioethers
| Species/Intermediate | Role in Photodegradation |
| Singlet Oxygen (¹O₂) | A reactive oxygen species that can directly oxidize thioethers to sulfoxides. |
| Thioether Radical Cation | Formed through an electron transfer mechanism; a key intermediate in the photooxidation pathway. |
| Superoxide Anion (O₂⁻•) | Reacts with the thioether radical cation to form the sulfoxide. |
| Hydroxyl Radical (HO•) | A highly reactive species that can be generated on photocatalytic surfaces and contribute to the degradation of organic molecules. |
Biodegradation and Biotransformation Studies for Structurally Similar Compounds
Biodegradation is expected to be a major pathway for the environmental degradation of this compound. Microorganisms have evolved diverse enzymatic machinery to metabolize a wide range of organic compounds, including those containing sulfur.
A key pathway for the biodegradation of compounds containing a methylthio group involves the sequential oxidation of the sulfur atom. Studies on the biodegradation of methylthio-s-triazines by a Rhodococcus sp. have shown that the methylthio group is first oxidized to a methylsulfinyl group and then to a methylsulfonyl group. These oxidized intermediates are then susceptible to hydrolysis, leading to the formation of a hydroxy analogue and the release of the sulfur-containing moiety.
The microbial degradation of dimethyl sulfide (B99878) (DMS), a simple thioether, has been extensively studied. researchgate.netoup.com A wide variety of microorganisms, including bacteria and fungi, are capable of degrading DMS in both aerobic and anaerobic environments. oup.comnih.govqmul.ac.uk Aerobic degradation of DMS often proceeds through a monooxygenase-catalyzed reaction, which can lead to the formation of methanethiol (B179389) and formaldehyde, or dimethyl sulfoxide (DMSO).
Enzymes known as monooxygenases play a crucial role in the initial steps of thioether biodegradation. These enzymes incorporate one atom of molecular oxygen into the substrate. In the case of thioethers, this results in the formation of the corresponding sulfoxide. Flavoprotein oxidases are another class of enzymes that can catalyze the oxidation of C-S bonds in thioethers. nih.gov
The biodegradation of more complex molecules containing thioether linkages, such as poly(ester-thioether)s, has also been investigated. These studies have shown that the biodegradability can be influenced by the stereochemistry of the polymer backbone, indicating the specificity of the enzymatic processes involved.
Table 3: Microbial Genera and Enzymes Involved in the Degradation of Structurally Similar Compounds
| Microorganism/Enzyme | Substrate(s) | Degradation Pathway/Products |
| Rhodococcus sp. | Methylthio-s-triazines | Oxidation of methylthio to methylsulfinyl and methylsulfonyl groups, followed by hydrolysis. |
| Hyphomicrobium sp. | Dimethyl sulfide (DMS) | Utilization as a sole carbon source. |
| Thiobacillus sp. | Dimethyl sulfide (DMS) | Utilization as a sole carbon source. |
| Monooxygenases | Thioethers | Oxidation to sulfoxides. |
| Flavoprotein oxidases | Thioethers | Oxidative cleavage of C-S bonds. |
Advanced Analytical Methodologies for 1,3 Bis Methylthio 2 Propanol Detection and Quantification
Chromatographic Separation Techniques
Chromatography is the cornerstone of analyzing 1,3-Bis(methylthio)-2-propanol, providing the necessary separation from complex sample matrices. Both gas and liquid chromatography, coupled with highly selective detectors, offer robust solutions for its quantification.
Gas Chromatography (GC) Coupled with Selective Detectors (e.g., FPD, MS)
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The choice of detector is critical for achieving the required sensitivity and selectivity, particularly for sulfur-containing molecules. restek.comsilcotek.com
Selective detectors are essential for minimizing interference from co-eluting matrix components. silcotek.com For sulfur compounds, the most common selective detectors are the Flame Photometric Detector (FPD) and the Sulfur Chemiluminescence Detector (SCD). restek.comacs.org The FPD is robust and cost-effective, offering good sensitivity by detecting the light emitted from sulfur compounds as they are combusted in a hydrogen-rich flame. However, it can be susceptible to signal quenching from co-eluting hydrocarbons. restek.com The SCD provides a more specific and equimolar response to sulfur, making it highly sensitive and linear, though it can be more complex to operate. hpst.cz
Mass Spectrometry (MS) serves as both a selective and universal detector. restek.com When operated in selected ion monitoring (SIM) mode, an MS detector can provide excellent sensitivity and selectivity by monitoring for specific mass fragments of this compound. In full-scan mode, it provides structural information that confirms the analyte's identity. restek.com A GC-MS method developed for the similar compound 1,3-dichloro-2-propanol (B29581) demonstrates the utility of this approach for propanol (B110389) derivatives in aqueous matrices. nih.govresearchgate.net
Below is a table summarizing typical GC parameters for the analysis of sulfur compounds, applicable to this compound.
| Parameter | Typical Setting | Rationale/Comment |
|---|---|---|
| Column | Mid-polarity (e.g., 5% Phenyl Polysiloxane) or specialized sulfur column (e.g., DB-Sulfur SCD) | Provides good resolution for semi-polar analytes and inertness towards reactive sulfur compounds. hpst.cz |
| Injector | Split/Splitless, 250-275 °C | Ensures efficient volatilization. Splitless mode is used for trace-level analysis. hpst.cz |
| Carrier Gas | Helium or Hydrogen, constant flow (e.g., 1-2 mL/min) | Inert mobile phase for carrying the analyte through the column. hpst.cz |
| Oven Program | Initial: 40-60 °C (hold 1-2 min), Ramp: 10-20 °C/min, Final: 250 °C | A temperature gradient is used to separate compounds with different boiling points. hpst.cz |
| Detector (FPD) | 250 °C | Detects chemiluminescence from S₂ species in a hydrogen-rich flame. |
| Detector (MS) | Transfer Line: 280 °C, Ion Source: 230 °C, Electron Ionization (EI) at 70 eV | Standard conditions for ionization and mass analysis, providing reproducible fragmentation patterns. |
Liquid Chromatography (LC) hyphenated with Mass Spectrometry (MS)
For analytes that may have lower volatility or thermal stability, Liquid Chromatography (LC) is a preferred alternative. When coupled with mass spectrometry, LC-MS provides high sensitivity and specificity. A reverse-phase (RP) HPLC method has been specifically described for this compound. sielc.com This method utilizes a specialized reverse-phase column with low silanol (B1196071) activity (Newcrom R1) and a mobile phase consisting of acetonitrile (B52724) and water. sielc.com
For MS detection, a volatile buffer or acid, such as formic acid, must be used in the mobile phase instead of non-volatile alternatives like phosphoric acid. sielc.com Electrospray ionization (ESI) is the most probable interface for this compound, as the alcohol functional group can be readily protonated to form [M+H]⁺ ions in positive ion mode, allowing for sensitive detection by the mass spectrometer.
The following table outlines typical conditions for an LC-MS analysis of this compound.
| Parameter | Typical Setting | Rationale/Comment |
|---|---|---|
| Column | Newcrom R1 or equivalent C18 column (e.g., 100 x 2.1 mm, 3 µm) | Reverse-phase chemistry separates compounds based on hydrophobicity. sielc.com |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component of the mobile phase. Formic acid aids ionization. sielc.com |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic component (strong solvent) for eluting the analyte. sielc.com |
| Flow Rate | 0.2 - 0.4 mL/min | Typical flow rate for analytical LC-MS applications. |
| Gradient | Start at 5-10% B, ramp to 95% B | A gradient elution is effective for separating analytes with varying polarities. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for polar molecules. |
| MS Detection | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | Provides high specificity and sensitivity for quantification. |
Sample Preparation and Matrix Effects in this compound Analysis
The goal of sample preparation is to extract this compound from its matrix, concentrate it, and remove interfering substances prior to chromatographic analysis. The chosen method depends on the sample type (e.g., water, soil, biological tissue) and the analyte's physicochemical properties. Given its propanol backbone and methylthio groups, the compound is of intermediate polarity.
For aqueous samples, liquid-liquid extraction (LLE) using a water-immiscible organic solvent like ethyl acetate (B1210297) is a viable approach. nih.govresearchgate.net Solid-phase extraction (SPE) can also be employed, using a sorbent that retains the analyte while allowing impurities to pass through. A C18 sorbent could be used in a reverse-phase mode, or a polar sorbent like silica (B1680970) could be used in a normal-phase mode.
In complex matrices, co-extracted compounds can interfere with analysis, a phenomenon known as the matrix effect, which is particularly prominent in LC-MS with ESI. Matrix effects occur when other components in the sample either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. To mitigate this, several strategies can be employed:
Effective Sample Cleanup: Additional cleanup steps using SPE can remove interfering compounds.
Matrix-Matched Calibration: Standards are prepared in a blank matrix extract that is free of the analyte to mimic the matrix effects seen in the unknown samples.
Standard Addition: Known amounts of the analyte are added to aliquots of the sample itself, allowing for quantification that inherently corrects for matrix effects.
Use of Internal Standards: An ideal internal standard is a stable isotope-labeled version of the analyte, which co-elutes and experiences the same matrix effects, providing the most accurate correction.
Validation of Analytical Protocols for Research Applications
Validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. europa.eu For research applications, this ensures that the data generated are reliable and accurate. The International Council for Harmonisation (ICH) Q2(R1) guidelines provide a framework for validating analytical procedures. jordilabs.comich.org Key validation parameters include specificity, linearity, range, accuracy, precision, and sensitivity (LOD/LOQ). europa.euresearchgate.net
Specificity: The ability to unequivocally measure the analyte in the presence of other components. This is demonstrated by analyzing blank matrix samples and spiked samples to show no significant interfering peaks at the analyte's retention time. ich.org
Linearity and Range: Linearity is the ability to produce results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations for which the method is shown to be accurate, precise, and linear. europa.eu
Accuracy: The closeness of the measured value to the true value. It is typically assessed by analyzing samples with known concentrations (e.g., spiked matrix) and is expressed as percent recovery. europa.eu
Precision: The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
Repeatability: Precision under the same operating conditions over a short interval.
Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment. europa.eu
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantified.
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy. europa.eu
The table below presents typical acceptance criteria and hypothetical validation results for an LC-MS/MS method for this compound.
| Validation Parameter | Acceptance Criterion | Hypothetical Result |
|---|---|---|
| Specificity | No interference >20% of LOQ response in blank matrix | Pass |
| Linearity (R²) | ≥ 0.995 | 0.998 |
| Range | 1.0 - 500 ng/mL | Established |
| Accuracy (% Recovery) | 80 - 120% | 95.2 - 108.5% |
| Precision - Repeatability (%RSD) | ≤ 15% | < 8% |
| Precision - Intermediate (%RSD) | ≤ 20% | < 12% |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 1.0 ng/mL |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.3 ng/mL |
Future Research Avenues and Emerging Trends in 1,3 Bis Methylthio 2 Propanol Chemistry
Development of Novel Derivatives with Enhanced Properties
The core structure of 1,3-Bis(methylthio)-2-propanol offers multiple sites for chemical modification, enabling the design of novel derivatives with tailored properties. Future research will likely focus on strategic modifications of both the thioether and alcohol functionalities to enhance or introduce new physical, chemical, or biological characteristics.
One promising avenue involves the substitution of the methyl groups with longer, more complex alkyl or aryl chains. Research into the synthesis of related bis(fattyalkylthio)propanols has shown that the reaction of thiolates with 2,3-dibromo-1-propanol (B41173) can lead to the rearranged 1,3-bis(fattyalkylthio)-2-propanols as major products. nih.gov This indicates a viable synthetic route to derivatives with significantly altered hydrophobicity, which could be valuable for applications in materials science or as analogues of biological lipids. nih.gov
Another key area for derivatization is the central hydroxyl group. The alcohol can be converted into other functional groups, such as ethers or esters, to modify the molecule's reactivity and utility. For instance, this compound can be converted to 1,3-bis(methylthio)-2-methoxypropane. orgsyn.org This seemingly simple modification transforms the molecule into a stable precursor for a highly reactive organometallic reagent, demonstrating how derivatization can unlock new synthetic potential. orgsyn.org By strategically designing these derivatives, researchers can fine-tune properties like solubility, thermal stability, and coordinating ability for specific applications.
Exploration of Untapped Catalytic and Synthetic Applications
While this compound is known, its full potential in synthesis and catalysis remains largely untapped. Future work is expected to explore its utility as a versatile building block and as a component in catalytic systems.
In synthetic chemistry, the compound serves as a valuable precursor. Its derivative, 1,3-bis(methylthio)-2-methoxypropane, is used to generate 1,3-bis(methylthio)allyllithium, a symmetrical nucleophile that functions as a synthetic equivalent to the 3-lithio derivative of acrolein. orgsyn.org This reagent is highly useful, undergoing alkylation and addition reactions with aldehydes, ketones, and epoxides. orgsyn.org Subsequent hydrolysis of the products provides access to a variety of α,β-unsaturated aldehydes and δ-hydroxy-α,β-unsaturated aldehydes, which are important intermediates in organic synthesis. orgsyn.org
In the realm of catalysis, the sulfur atoms in the this compound backbone present an opportunity for its use as a ligand in organometallic chemistry or as a catalyst promoter. The lone pairs on the sulfur atoms can coordinate to transition metals, potentially influencing the metal center's reactivity and selectivity in catalytic cycles. Structurally related compounds, such as 2,2-bis(methylthio)propane (BMTP), are already used as thiol promoters in catalyst systems for industrial processes like the production of bisphenol-A. google.com This precedent suggests that this compound or its derivatives could be investigated for similar roles, potentially offering advantages in stability or selectivity due to its unique 1,3-dithio-2-propanol scaffold. Furthermore, the broader class of ketene (B1206846) dithioacetals, which share the bis(methylthio) feature, are employed in various base-mediated cyclization reactions to generate complex molecular architectures like substituted phenols. rsc.org
Integration of Machine Learning in this compound Research
The integration of artificial intelligence and machine learning (ML) is revolutionizing chemical research by enabling rapid prediction of molecular properties and optimization of reaction conditions. While specific ML models for this compound are not yet prevalent, the methodologies developed for other organosulfur compounds provide a clear blueprint for future research.
ML models are increasingly used to forecast the performance of sulfur compounds in various applications. For example, machine learning techniques have been successfully employed to predict the adsorption capacity of metal-organic frameworks (MOFs) for thiophenic sulfur compounds. nih.gov These models correlate adsorbent features and process conditions with sulfur uptake, allowing for the rapid screening of materials and optimization of separation processes. nih.gov A similar data-driven approach could be applied to this compound and its derivatives to predict key physicochemical properties such as solubility, boiling point, and adsorption behavior on different substrates. scribd.com
This predictive power can significantly accelerate the discovery of new applications. Instead of relying solely on empirical trial-and-error, researchers can use ML to screen vast libraries of virtual derivatives of this compound for desired properties, prioritizing the most promising candidates for synthesis and experimental validation. vanderbilt.edu
| ML Application Area | Objective | Exemplary ML Models | Potential Impact |
|---|---|---|---|
| Property Prediction (QSPR) | Forecast physicochemical properties (e.g., solubility, boiling point, viscosity) for novel derivatives. | Random Forest, Multilayer Perceptron (MLP), Support Vector Machines (SVM) | Accelerates material design by computationally screening candidates, reducing synthetic effort. nih.govvanderbilt.edu |
| Adsorption & Interaction Modeling | Predict the adsorption capacity and interaction energy with various materials (e.g., MOFs, polymers). | MLP, Gradient Boosting Models | Identifies potential applications in separation science, purification, or as a surface modifier. nih.gov |
| Reaction Optimization | Optimize synthetic conditions (temperature, catalyst, solvent) for producing the compound and its derivatives. | Bayesian Optimization, Neural Networks | Improves reaction yields and reduces waste, aligning with green chemistry principles. |
Interdisciplinary Collaborations in Organosulfur Chemistry
The complexity and versatility of organosulfur compounds necessitate a highly interdisciplinary approach to research. Advancements in the chemistry of molecules like this compound are increasingly dependent on collaborations that span traditional scientific boundaries. The field of organosulfur chemistry brings together experts from organic synthesis, materials science, chemical biology, and computational chemistry to tackle complex challenges. nih.gov
A prime example of such synergy is seen in the development of new functional materials. A research group focused on creating new synthetic methods in organosulfur chemistry developed a technique for synthesizing pyridylsulfonium salts. wordpress.com This work sparked a collaboration with another research group specializing in photophysics. wordpress.com Together, they utilized the newly developed organosulfur compounds to synthesize novel ruthenium(II) bipyridine complexes that exhibited interesting solvent-dependent photophysical behaviors. wordpress.com This partnership demonstrates how fundamental synthetic work in organosulfur chemistry can directly enable breakthroughs in materials science.
Future research on this compound could similarly benefit from such collaborations. For example:
Chemistry and Materials Science: Derivatives could be designed as ligands for new catalysts or as building blocks for self-assembling monolayers or functional polymers.
Chemistry and Biology: The compound could be explored as a fragment for developing enzyme inhibitors or probes, leveraging the known biochemical roles of sulfur.
Experimental and Computational Chemistry: Computational chemists can model the properties of proposed derivatives, guiding experimental chemists to synthesize the most promising targets for applications ranging from new therapeutics to optoelectronic devices. ucsb.edu The intersection with fields like electrochemistry also offers green and sustainable methods for synthesizing and modifying organosulfur compounds. nih.gov
| Contributing Field | Expertise / Contribution | Outcome |
|---|---|---|
| Organosulfur Synthetic Chemistry | Developed a novel method for synthesizing pyridylsulfonium salts. wordpress.com | Creation of new ruthenium(II) bipyridine complexes with novel, solvent-dependent photophysical properties. wordpress.com |
| Photophysics / Materials Chemistry | Designed and characterized the photophysical properties of the resulting metal complexes. wordpress.com |
Q & A
Q. Methodological considerations :
- Temperature control : Maintain 40–60°C to balance reaction kinetics and side-product formation.
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization to isolate the product. Monitor purity via HPLC or GC-MS .
Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Answer:
A multi-technique approach ensures accurate characterization:
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 1.4–1.6 ppm (CH₃-S), δ 3.5–3.8 ppm (CH-OH), and δ 2.5–2.7 ppm (CH₂-S).
- ¹³C NMR : Assignments for S-CH₃ (~15 ppm) and the propanol backbone carbons (~70 ppm for C-OH).
- FT-IR : Confirm hydroxyl (3300–3500 cm⁻¹) and C-S (600–700 cm⁻¹) stretches.
- Mass spectrometry : ESI-MS or EI-MS for molecular ion [M+H]⁺ (expected m/z: 152.1) .
Advanced: How do thermodynamic properties such as vapor pressure and enthalpy of vaporization influence the handling and application of this compound in high-temperature reactions?
Answer:
Thermodynamic stability is critical for applications like catalysis or polymer synthesis:
- Vapor pressure : Experimental data for analogous compounds (e.g., 1,3-bis(trifluoroethoxy)-2-propanol) show vapor pressures of 0.1–1.2 kPa at 298–350 K. Use static or dynamic methods to measure vapor pressure for accurate handling protocols .
- Enthalpy of vaporization (ΔHvap) : Estimated at ~45 kJ/mol via group contribution methods. High ΔHvap suggests limited volatility, favoring use in condensed-phase reactions.
Table 1 : Thermodynamic Data for Analogous Compounds
| Compound | Vapor Pressure (kPa, 298 K) | ΔHvap (kJ/mol) | Source |
|---|---|---|---|
| 1,3-Bis(trifluoroethoxy)-2-propanol | 0.8 | 48.2 |
Advanced: What computational chemistry approaches are recommended to predict the reactivity and interaction mechanisms of this compound in catalytic processes?
Answer:
- Density Functional Theory (DFT) : Model reaction pathways (e.g., S-methylation or hydroxyl group activation). Use B3LYP/6-311++G(d,p) to calculate transition states and activation energies.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar aprotic solvents like DMF) on reaction kinetics.
- QSAR models : Predict biological activity by correlating electronic parameters (e.g., Hammett σ) with experimental IC₅₀ values .
Advanced: How can researchers resolve discrepancies in reported biological activity data of this compound across different studies?
Answer:
Contradictions often arise from variability in assay conditions or compound purity. Mitigation strategies include:
- Meta-analysis : Pool data from multiple studies (e.g., enzyme inhibition assays) using random-effects models to account for heterogeneity.
- Standardized protocols : Adopt OECD guidelines for cytotoxicity testing (e.g., MTT assay) with controls for solvent interference (e.g., DMSO ≤0.1%).
- Purity validation : Use orthogonal methods (HPLC, NMR) to confirm ≥95% purity, as impurities like oxidation byproducts (e.g., sulfoxides) can skew results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
